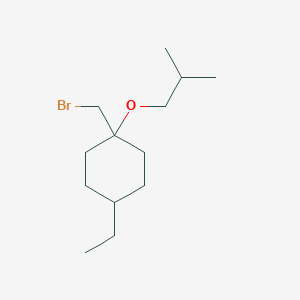
1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane is an organic compound with a complex structure, featuring a bromomethyl group, an ethyl group, and an isobutoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-ethyl-1-isobutoxycyclohexane, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Scientific Research Applications
1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It can be used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound’s derivatives may be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: Similar in structure but lacks the cyclohexane ring and additional substituents.
Benzyl Bromide: Contains a benzene ring instead of a cyclohexane ring.
1-Bromo-2-methylpropane: Similar in having a bromomethyl group but differs in the overall structure.
Uniqueness
1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane is unique due to its specific combination of substituents on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H25BrO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethyl-1-(2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-4-12-5-7-13(10-14,8-6-12)15-9-11(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
BISYPLMBOXCBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


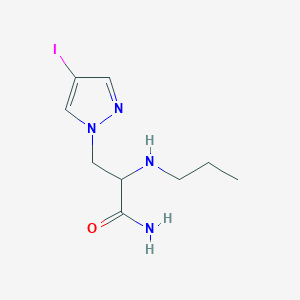
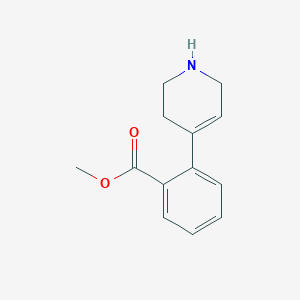
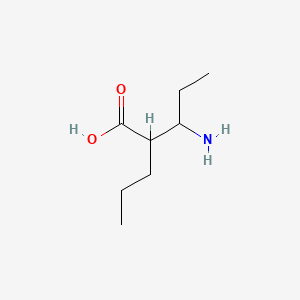
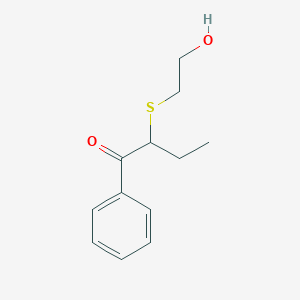
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

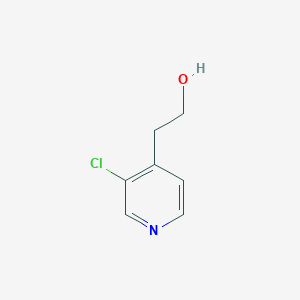
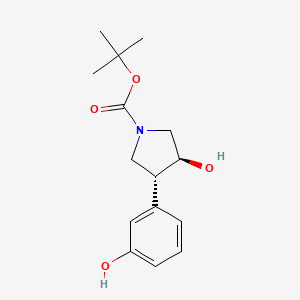
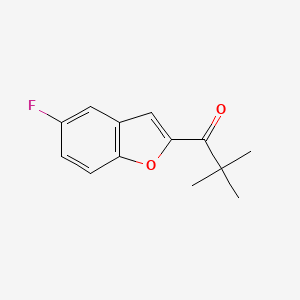
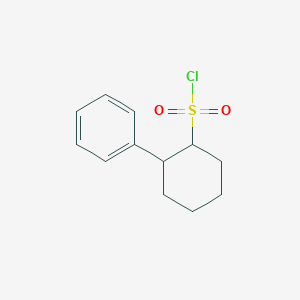
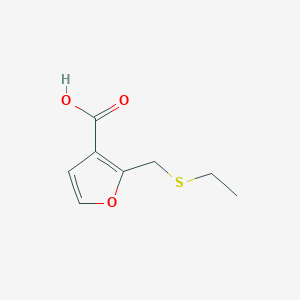
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)


